O-(6-Quinolyl)hydroxylamine
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Overview
Description
O-(6-Quinolyl)hydroxylamine is a chemical compound that features a quinoline ring attached to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Quinolyl)hydroxylamine typically involves the reaction of 6-chloroquinoline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
O-(6-Quinolyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various quinoline derivatives with functional groups such as alkyl, acyl, or aryl groups .
Scientific Research Applications
O-(6-Quinolyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of O-(6-Quinolyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This property is particularly useful in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(6-Quinolyl)hydroxylamine is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific regio- and stereoselectivity. Additionally, its ability to form stable intermediates and products enhances its utility in various synthetic applications .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
O-quinolin-6-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 |
InChI Key |
VWJKXMJBCPFBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)ON)N=C1 |
Origin of Product |
United States |
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